3-(2-(2-Methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one 3-(2-(2-Methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 636987-29-6
VCID: VC0488580
InChI: InChI=1S/C17H17NO4/c1-12-7-8-14-13(11-12)18(17(19)22-14)9-10-21-16-6-4-3-5-15(16)20-2/h3-8,11H,9-10H2,1-2H3
SMILES: CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3OC
Molecular Formula: C17H17NO4
Molecular Weight: 299.32g/mol

3-(2-(2-Methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one

CAS No.: 636987-29-6

Main Products

VCID: VC0488580

Molecular Formula: C17H17NO4

Molecular Weight: 299.32g/mol

3-(2-(2-Methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one - 636987-29-6

CAS No. 636987-29-6
Product Name 3-(2-(2-Methoxyphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
Molecular Formula C17H17NO4
Molecular Weight 299.32g/mol
IUPAC Name 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C17H17NO4/c1-12-7-8-14-13(11-12)18(17(19)22-14)9-10-21-16-6-4-3-5-15(16)20-2/h3-8,11H,9-10H2,1-2H3
Standard InChIKey XOPKTOVDCQYGMY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3OC
Canonical SMILES CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3OC
Solubility 4.2 [ug/mL]
PubChem Compound 851220
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator